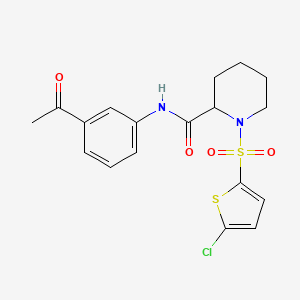

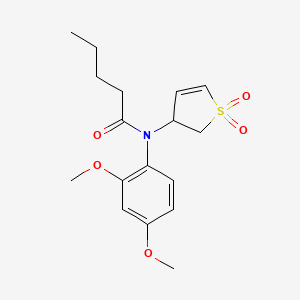

![molecular formula C17H15NO5S B2618486 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(methylsulfonyl)phenyl)acrylamide CAS No. 1173469-67-4](/img/structure/B2618486.png)

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(methylsulfonyl)phenyl)acrylamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(methylsulfonyl)phenyl)acrylamide, also known as BMDAM, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. BMDAM is a potent inhibitor of protein-protein interactions, making it a useful tool for studying various biological processes.

Aplicaciones Científicas De Investigación

Controlled Radical Polymerization

- (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(methylsulfonyl)phenyl)acrylamide can be used in controlled radical polymerization processes. For example, Mori, Sutoh, and Endo (2005) demonstrated the synthesis of homopolymers using a monosubstituted acrylamide with an amino acid moiety, which was synthesized through reversible addition−fragmentation chain transfer (RAFT) polymerization (Mori, Sutoh, & Endo, 2005).

Cycloaddition Reactions

- Cycloaddition reactions involving acrylamides, such as the synthesis of esters of 3-amino-3-phenyl-2-(2-acetamidophenyl)-acrylic acid, have been studied. Stauss, Härter, Neuenschwander, and Schindler (1972) explored this area, showing how different esters and by-products can be generated through these reactions (Stauss, Härter, Neuenschwander, & Schindler, 1972).

Photoinitiation and Photochemical Activity

- Catalina, Peinado, Blanco, Allen, Corrales, and Lukáč (1998) described the synthesis of water-soluble copolymers with pendent benzil chromophores. This research highlights the photoinitiation and photochemical activities of copolymers involving acrylamides (Catalina, Peinado, Blanco, Allen, Corrales, & Lukáč, 1998).

Molecular Docking and Biological Evaluation

- Sambrajyam, Rani, and Rajitha (2022) conducted research on the synthesis, molecular docking, and biological evaluation of Napthyl N-Acyl Hydrazone Derivatives, which involved the use of acrylamides. This study emphasized the importance of these compounds in evaluating antioxidant, antibacterial, and antiinflammatory activities (Sambrajyam, Rani, & Rajitha, 2022).

KCNQ2 Opener Activity

- Wu et al. (2004) explored the bioisosteric replacement studies leading to the identification of acrylamides as potent KCNQ2 openers, highlighting their significance in neuroscience research (Wu et al., 2004).

Postpolymerization Modification

- Woodfield, Zhu, Pei, and Roth (2014) utilized acrylamides in the postpolymerization modification of polysulfobetaines. Their study shows the potential of these compounds in creating polymers with desirable properties like antifouling and hemocompatibility (Woodfield, Zhu, Pei, & Roth, 2014).

Propiedades

IUPAC Name |

(E)-3-(1,3-benzodioxol-5-yl)-N-(2-methylsulfonylphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO5S/c1-24(20,21)16-5-3-2-4-13(16)18-17(19)9-7-12-6-8-14-15(10-12)23-11-22-14/h2-10H,11H2,1H3,(H,18,19)/b9-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQKSXFOHTLNOEC-VQHVLOKHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC=C1NC(=O)C=CC2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)C1=CC=CC=C1NC(=O)/C=C/C2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(methylsulfonyl)phenyl)acrylamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(benzyloxy)phenyl]-2-(4-methoxybenzoyl)-1lambda~6~,4-benzothiazine-1,1(4H)-dione](/img/structure/B2618404.png)

![2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepin-6-ol hydrochloride](/img/structure/B2618405.png)

![(2R,3S,4R,5R,6S)-2-[(2S,3S,4R,5R,6S)-4,5-Dihydroxy-2-[[(3R,8S,10S,12S,14S)-12-hydroxy-17-[(E)-6-hydroxy-6-methylhept-2-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B2618407.png)

![2-{1-[(Prop-2-en-1-yloxy)carbonyl]piperidin-4-yl}acetic acid](/img/structure/B2618411.png)

![ethyl 2-(2-((1-(2-(2,4-dichlorobenzamido)ethyl)-1H-indol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2618414.png)

![4-(Piperazin-1-yl)-1H-benzo[d]imidazole trihydrochloride](/img/structure/B2618416.png)

![1-ethyl-N-(4-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2618418.png)

![2-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)pyrimidin-5-amine](/img/structure/B2618419.png)

![1-(4-benzhydrylpiperazin-1-yl)-3-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)propan-2-ol dihydrochloride](/img/structure/B2618423.png)